molecular formula C17H30O4 B1244960 Plakortic acid CAS No. 87803-10-9

Plakortic acid

Cat. No. B1244960
CAS RN: 87803-10-9
M. Wt: 298.4 g/mol
InChI Key: ZCLJFHUIADAYRQ-CMDGGOBGSA-N
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Description

Plakortic acid is a member of dioxanes.

Scientific Research Applications

Isolation and Chemical Structure

Plakortic acid, isolated from marine sponges, has been identified in various research studies. One study highlighted the isolation of this compound from the Taiwanese marine sponge Plakortis simplex, along with other compounds (Shen, Prakash, & Kuo, 2001). Another study involved the synthesis and evaluation of this compound derived from the Caribbean sponge Plakortis halichondrioides, comparing its cytotoxicity against leukemia cells (Schirmeister et al., 2017).

Biomedical Applications

This compound's potential in biomedical applications is evident in various studies. A study on the marine sponge-derived polyketide endoperoxide Plakortide F acid, which is structurally related to this compound, showed that it could interfere with calcium homeostasis, indicating potential antifungal activity (Xu et al., 2011). Another research on Brazilian marine sponge Plakortis angulospiculatus highlighted the cytotoxic activities of plakortides, indicating their potential use in cancer treatment (Santos et al., 2015).

Antimalarial Properties

Endoperoxide derivatives from marine organisms, such as plakortin family 1,2-dioxanes, have been investigated for their antimalarial properties, suggesting the potential of this compound in this domain (Fattorusso et al., 2006).

Anti-Inflammatory Activities

The study on Caribbean sponges Plakortis angulospiculatus and Plakortis halichondrioides, which produce compounds including this compound, demonstrated anti-inflammatory activities, highlighting another potential medical application (Ankisetty et al., 2010).

properties

CAS RN

87803-10-9

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-ethyl-6-[(E)-2-ethylhex-3-enyl]-6-methyldioxan-3-yl]acetic acid

InChI

InChI=1S/C17H30O4/c1-5-8-9-13(6-2)11-17(4)12-14(7-3)15(20-21-17)10-16(18)19/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,18,19)/b9-8+

InChI Key

ZCLJFHUIADAYRQ-CMDGGOBGSA-N

Isomeric SMILES

CC/C=C/C(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

Canonical SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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